molecular formula C15H17N3O4S2 B2683180 Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate CAS No. 394235-62-2

Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

Cat. No.: B2683180
CAS No.: 394235-62-2
M. Wt: 367.44
InChI Key: PKHGDMUXRWLSDZ-UHFFFAOYSA-N
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Description

“Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a methoxyphenyl group, which consists of a phenyl ring attached to a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The thiadiazole ring and the methoxyphenyl group would likely contribute significantly to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiadiazole ring and the methoxyphenyl group. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiadiazole ring and the methoxyphenyl group. These groups could potentially affect properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibiotic Applications

Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate has been investigated for its role in antibiotic development. It's used in the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a key side-chain in the fourth generation of cephem antibiotics, which are clinically significant (Tatsuta et al., 1994).

Antimicrobial Agents

This compound is also involved in synthesizing formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which have demonstrated antimicrobial properties (Sah et al., 2014).

Synthesis of Thiazoles

In the synthesis of thiazoles and their fused derivatives, this compound has shown potential. These synthesized products have been evaluated for antimicrobial activities against bacterial and fungal strains (Wardkhan et al., 2008).

Pharmaceutical Applications

The compound is used in creating derivatives for pharmaceutical applications, including potential antihypertensive α-blocking agents, as shown in studies synthesizing thiosemicarbazides, triazoles, and Schiff bases (Abdel-Wahab et al., 2008).

Corrosion Inhibition

It has been researched as a corrosion inhibitor for mild steel in acidic environments, highlighting its potential in industrial applications (Attou et al., 2020).

Future Directions

The future research directions for this compound could potentially involve further exploration of its biological activities and potential applications in medicine . Additionally, more research could be done to fully understand its physical and chemical properties .

Properties

IUPAC Name

methyl 2-[1-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-9(23-8-12(19)22-3)13(20)16-15-18-17-14(24-15)10-4-6-11(21-2)7-5-10/h4-7,9H,8H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHGDMUXRWLSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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